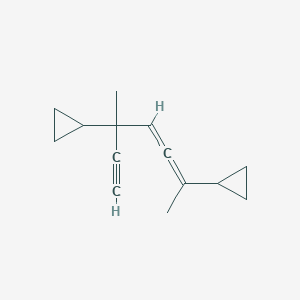
1,1'-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane is an organic compound characterized by its unique structure, which includes a cyclopropane ring and a hepta-dien-yne chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylhepta-4,5-dien-1-yne, which is a key intermediate.
Cyclopropanation: The intermediate undergoes a cyclopropanation reaction, where a cyclopropane ring is introduced. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Alkanes, alkenes
Substitution: Halogenated or aminated cyclopropane derivatives
科学的研究の応用
1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
作用機序
The mechanism of action of 1,1’-(3-Methylhepta-4,5-dien-1-yne-3,6-diyl)dicyclopropane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3,5-Heptadien-2-one, 6-methyl-: Shares a similar hepta-dien-yne structure but lacks the cyclopropane ring.
(1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane: Contains a bicyclic structure with a similar hepta-dien-yne chain.
特性
CAS番号 |
61423-00-5 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
InChI |
InChI=1S/C14H18/c1-4-14(3,13-7-8-13)10-9-11(2)12-5-6-12/h1,10,12-13H,5-8H2,2-3H3 |
InChIキー |
QMQGUBRCQBLYAW-UHFFFAOYSA-N |
正規SMILES |
CC(=C=CC(C)(C#C)C1CC1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)
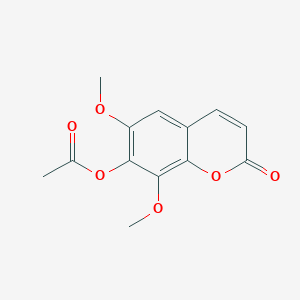

![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
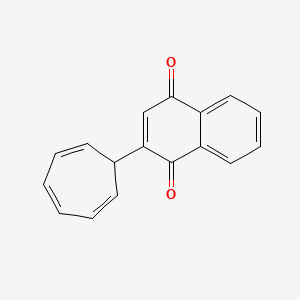
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)
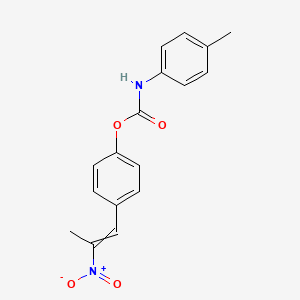

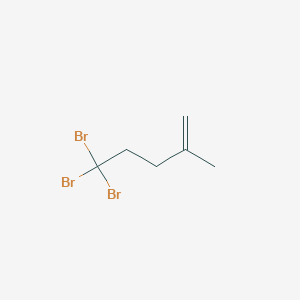
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
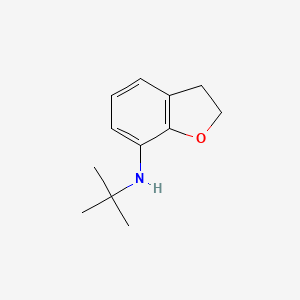
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
